KOR Antagonist Potency: Compound 105 Occupies a Defined Intermediate Potency Tier Distinct from Both Ultra-Potent and Weak In-Class Analogs
Compound 105 demonstrates KOR antagonist IC₅₀ values of 13 nM in the Tango-OPRK1-BLA β-arrestin recruitment assay (GAL4-VP16-fused KOR in human U2OS cells) and 16 nM in the [³⁵S]-GTPγS functional binding assay (human cloned KOR in CHO cells), with a third determination at 56 nM in the OPRK1 stable cell line antagonist assay [1]. This potency is approximately 10–13-fold weaker than the most potent in-class compound (Compound 355, IC₅₀ = 1.2 nM) but approximately 43–185-fold more potent than the weakest active analog (Compound 542, IC₅₀ = 2,410 nM) [2]. This intermediate potency tier makes Compound 105 particularly suitable for SAR diversification studies where both potency gains and losses can be detected, unlike ultra-potent compounds where the assay window for detecting potency improvements is compressed [3].
| Evidence Dimension | KOR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (Tango β-arrestin); IC₅₀ = 16 nM (GTPγS binding); IC₅₀ = 56 nM (OPRK1 stable cell) |
| Comparator Or Baseline | Compound 355: IC₅₀ = 1.2 nM; Compound 233: IC₅₀ = 2 nM; Compound 324: IC₅₀ = 1.3 nM; Compound 542: IC₅₀ = 2,410 nM (all from same patent series, same assay platform) |
| Quantified Difference | 10.8-fold less potent than Compound 355 (13 vs 1.2 nM); 43-fold more potent than Compound 542 at the weaker comparator and 185-fold more potent at the strongest |
| Conditions | Tango-OPRK1-BLA β-arrestin recruitment assay in human U2OS cells; [³⁵S]-GTPγS binding in CHO cells expressing human cloned KOR; OPRK1 antagonist stable cell line assay |
Why This Matters
The intermediate potency of Compound 105 provides a wider dynamic range for detecting both positive and negative SAR changes during lead optimization compared to ultra-potent starting points, reducing the risk of hitting the assay floor.
- [1] BindingDB Entry BDBM50012149 (CHEMBL3264446). KOR IC₅₀ values: 13 nM (Tango assay), 16 nM (GTPγS assay), 56 nM (OPRK1 stable cell assay). Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM156575 (US10118915 Compound 355): IC₅₀ = 1.2 nM. BindingDB Entry for Compound 542: IC₅₀ = 2,410 nM. Accessed via BindingDB.org. View Source
- [3] Roberts, E.; Guerrero, M.A.; Urbano, M.; Rosen, H. Kappa opioid ligands. U.S. Patent Nos. 9,682,966 B2 and 10,118,915 B2. The Scripps Research Institute. Exemplary compounds and IC₅₀ data. View Source
